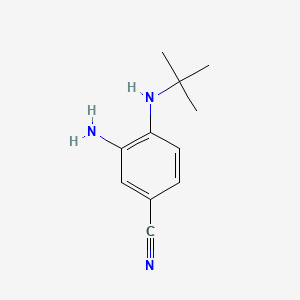

3-氨基-4-(叔丁基氨基)苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-4-(tert-butylamino)benzonitrile (3A4TBN) is an organic compound belonging to the class of nitriles. It is a white solid that is soluble in organic solvents. 3A4TBN is a versatile compound that has been used in a variety of scientific applications, from organic synthesis to drug discovery.

科学研究应用

超快速分子内电荷转移

化合物3-氨基-4-(叔丁基氨基)苯甲腈及其衍生物已被研究其独特的超快速分子内电荷转移(ICT)性质。具体来说,Druzhinin等人(2008年)合成了带有庞大氨基取代基的氨基苯甲腈,并发现由于氨基团的大扭转角,这些化合物在非极性和极性溶剂中显示出相对较弱的吸收,但在这两种溶剂中都能进行高效的ICT。这些发现突显了该化合物在分子电子学和光子学等领域的潜在应用,其中对电荷转移的操作和理解至关重要(Druzhinin et al., 2008)。

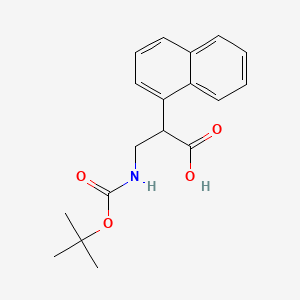

不对称合成和前体应用

在另一个研究领域中,与3-氨基-4-(叔丁基氨基)苯甲腈相关的化合物已被用作合成β-羟基-α-氨基酸的前体。Badorrey等人(2000年)描述了一种有效的合成这些化合物的方法,这些化合物具有广泛的应用,特别是在制药工业中,因为它们可以用来制造各种具有生物活性的分子(Badorrey et al., 2000)。

有机合成和生物活性

此外,对3-氨基-4-(叔丁基氨基)苯甲腈的衍生物已被研究其合成方法和潜在的生物活性。例如,Zonouzi等人(2006年)报道了一种高效的一锅法合成2-氨基-4H-吡喃的方法,这是一类重要的化合物,以其抗癌、降压和扩张冠状动脉等各种应用而闻名。这类研究强调了这些化合物在药物化学中的多功能性和重要性(Zonouzi et al., 2006)。

作用机制

Target of Action

The primary targets of 3-Amino-4-(tert-butylamino)benzonitrile are the amino and benzonitrile groups . These groups are strongly twisted in the ground state .

Mode of Action

3-Amino-4-(tert-butylamino)benzonitrile undergoes efficient intramolecular charge transfer (ICT) in the singlet excited state . This process occurs in both nonpolar and polar solvents . The large twist angles between the amino and benzonitrile groups cause electronic decoupling, which results in relatively weak absorption .

Biochemical Pathways

The compound affects the intramolecular charge transfer pathway . The fluorescence spectra consist of an ICT emission band, without evidence for locally excited (LE) fluorescence .

Pharmacokinetics

The ict lifetime, which could be related to its bioavailability, increases with solvent polarity .

Result of Action

The compound’s action results in a change in the ICT state . The ICT reaction time is 70 fs in n-hexane and 60 fs in MeCN . The compound may have a strongly twisted ICT state .

Action Environment

The action of 3-Amino-4-(tert-butylamino)benzonitrile is influenced by the polarity of the environment . The ICT lifetime and reaction time vary depending on the solvent used .

属性

IUPAC Name |

3-amino-4-(tert-butylamino)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-11(2,3)14-10-5-4-8(7-12)6-9(10)13/h4-6,14H,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNFTCWGTJULNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=C(C=C1)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(tert-butylamino)benzonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-2-Chlorobenz-[b,f][1,4]oxazepine-11-yl Amoxapine](/img/structure/B581846.png)

![3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B581852.png)

![8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B581860.png)